3-acetyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
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Description
3-acetyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H18F3NO4S and its molecular weight is 365.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research indicates that derivatives of benzenesulfonamides, similar in structure to 3-acetyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide, have been synthesized and assessed for a variety of biological activities. For instance, certain derivatives were evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Such derivatives showed promising results in anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Some compounds also displayed modest inhibition of HCV NS5B RdRp activity, highlighting their potential therapeutic applications (Küçükgüzel et al., 2013).
Antimicrobial Potential
Compounds bearing the benzenesulfonamide moiety have been explored for their antimicrobial potential. A study synthesized and screened a series of compounds for their antibacterial and antifungal activities. These compounds, with structural similarities to 3-acetyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide, showed activity against pathogenic bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal yeasts like Saccharomyces cerevisiae and Candida albicans (Chandak et al., 2013).
Effects on Pathological Pain Model
Further research has been conducted on regioselectively controlled synthesis of compounds with a benzenesulfonamide structure, investigating their effects on a pathological pain model in mice. The synthesized compounds were tested for their anti-hyperalgesic and anti-edematogenic effects, showing promising results comparable to Celecoxib in an arthritic pain model, without causing locomotive disorders in animals. This highlights the potential therapeutic applications of these compounds in pain management (Lobo et al., 2015).
Synthetic Methods and Chemical Reactivity
Other studies have focused on the synthetic methods and chemical reactivity of benzenesulfonamide derivatives, exploring their potential applications in various fields. These studies provide valuable insights into the synthesis, structure elucidation, and pharmacological evaluation of these compounds, further expanding the understanding of their potential in scientific research (Miura et al., 1998).
Properties
IUPAC Name |
3-acetyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4S/c1-11(20)12-3-2-4-14(9-12)24(21,22)19(10-15(16,17)18)13-5-7-23-8-6-13/h2-4,9,13H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVKAOVUGOGZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC(F)(F)F)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.